An In-Depth Technical Guide to (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Rigid Scaffold and a Versatile Functional Group
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with versatile functional groups is a cornerstone of rational drug design. (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime represents a compelling molecular architecture born from this principle. It marries the unique properties of the adamantane cage with the rich chemical and biological potential of the oxime moiety.
The adamantane nucleus, a rigid, lipophilic, three-dimensional diamondoid structure, offers exceptional metabolic stability and the ability to penetrate biological membranes. Its incorporation into therapeutic agents has led to successful drugs for a range of diseases, from viral infections to neurodegenerative disorders. Amantadine and memantine are prominent examples of its clinical significance. The adamantane moiety is not merely a passive lipophilic carrier; its defined structure allows for precise spatial orientation of pharmacophoric groups, influencing binding affinity and selectivity for biological targets.
Complementing the adamantane scaffold is the oxime functional group. Far from being a simple ketone derivative, the oxime group (C=N-OH) is a versatile chemical entity, acting as both a hydrogen bond donor and acceptor. This dual nature facilitates interactions with a variety of biological targets. Oximes have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Furthermore, the oxime linkage is a key feature in several FDA-approved drugs, highlighting its clinical relevance.
This technical guide provides a comprehensive overview of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime, from its rational synthesis to its predicted properties and potential therapeutic applications. As specific experimental data for this exact molecule is not yet prevalent in published literature, this document synthesizes established methodologies for its constituent parts to present a robust and scientifically grounded projection of its chemical nature and biological significance.
Chemical Structure and Predicted Properties
The chemical structure of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime combines the bulky, non-polar adamantyl group with a methoxyphenyl ring and a central oxime functionality. The "(1Z)" designation specifies the stereochemistry at the C=N double bond, with the hydroxyl group and the 4-methoxyphenyl group on the same side.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C20H27NO2 | Calculated |
| Molecular Weight | 313.44 g/mol | Calculated |
| XLogP3 | 4.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
Proposed Synthesis Pathway
The synthesis of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime can be logically approached in a two-step process. The first step involves the synthesis of the ketone intermediate, 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone, via a Friedel-Crafts acylation. The second step is the conversion of this ketone to the target oxime.
Step 1: Synthesis of 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone
This intermediate ketone is synthesized via a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with aromatic rings.
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Reaction Principle: The reaction involves the electrophilic aromatic substitution of an acyl group onto the electron-rich anisole ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from 1-adamantylacetyl chloride. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance from the bulky adamantyl group, the acylation is expected to occur predominantly at the para-position.
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Experimental Protocol:
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Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture from deactivating the Lewis acid catalyst.
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Reagent Preparation: The reaction is performed under an inert atmosphere (nitrogen or argon). Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) in the reaction flask and cooled in an ice bath to 0-5 °C.
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Acyl Chloride Preparation: 1-Adamantaneacetic acid is converted to 1-adamantylacetyl chloride by reacting it with thionyl chloride (SOCl₂). The excess SOCl₂ is removed under reduced pressure. The resulting acyl chloride is dissolved in dry DCM.
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Reaction Execution: The solution of 1-adamantylacetyl chloride in DCM is added dropwise to the stirred suspension of AlCl₃ in DCM at 0-5 °C. After the addition is complete, a solution of anisole (1.0 equivalent) in dry DCM is added dropwise from the dropping funnel. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone.
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Step 2: Synthesis of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime
The ketone synthesized in Step 1 is converted to the corresponding oxime by condensation with hydroxylamine.
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Reaction Principle: This is a standard reaction for the formation of oximes from ketones or aldehydes. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is often carried out in the presence of a weak base to neutralize the HCl released from hydroxylamine hydrochloride.
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Experimental Protocol:
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Reaction Setup: To a solution of 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask, hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate or pyridine (2.0 equivalents) are added.
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Reaction Execution: The mixture is heated to reflux and stirred for 2-6 hours. The progress of the reaction is monitored by TLC until the starting ketone is consumed.
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Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure. The residue is poured into cold water, leading to the precipitation of the crude oxime. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime. The (Z)-isomer is often the thermodynamically more stable product.
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Predicted Spectroscopic Characteristics
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Bands | Rationale |
| ¹H NMR | δ 7.0-7.8 ppm (m, 4H, aromatic protons) δ 3.8 ppm (s, 3H, -OCH₃) δ 2.5-3.0 ppm (s, 2H, -CH₂-) δ 1.5-2.0 ppm (m, 15H, adamantyl protons) δ ~9.0 ppm (br s, 1H, N-OH) | Aromatic protons of the methoxyphenyl group. Methoxy protons. Methylene protons adjacent to the adamantyl and carbonyl groups. Characteristic broad signals for the adamantyl cage protons. The hydroxyl proton of the oxime is typically broad and downfield. |
| ¹³C NMR | δ ~160 ppm (C=N) δ ~160 ppm (aromatic C-O) δ 114-130 ppm (aromatic carbons) δ ~55 ppm (-OCH₃) δ 28-45 ppm (adamantyl carbons) δ ~35 ppm (-CH₂-) | The imine carbon of the oxime. The carbon of the aromatic ring attached to the methoxy group. Other aromatic carbons. The methoxy carbon. Characteristic chemical shifts for the carbons of the adamantane scaffold. The methylene carbon. |
| IR (Infrared) | 3200-3400 cm⁻¹ (br, O-H stretch) 2850-3000 cm⁻¹ (C-H stretch, adamantyl & CH₂) ~1640 cm⁻¹ (C=N stretch) ~1600, ~1500 cm⁻¹ (C=C stretch, aromatic) ~1250 cm⁻¹ (C-O stretch, aryl ether) | Broad stretching vibration of the oxime hydroxyl group. Stretching vibrations of sp³ C-H bonds. Characteristic stretching vibration for the C=N bond of the oxime. Aromatic ring vibrations. Asymmetric C-O-C stretching. |
Potential Biological Activity and Therapeutic Applications
The combination of the adamantane scaffold and the oxime functional group suggests several promising avenues for therapeutic applications. This section presents a prospective analysis based on the known pharmacology of related compounds.
Potential as an Anti-Inflammatory Agent
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Rationale: Numerous oxime derivatives have been reported to possess significant anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). The adamantane moiety, with its high lipophilicity, could enhance the penetration of the molecule into inflamed tissues and improve its pharmacokinetic profile.
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Proposed Mechanism of Action: The oxime moiety could potentially chelate metal ions in the active sites of metalloenzymes involved in the inflammatory cascade. Additionally, the overall structure may allow for specific non-covalent interactions within the binding pockets of inflammatory targets.
Potential as a Neuroprotective Agent
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Rationale: The adamantane derivative memantine is a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease. The rigid adamantane cage is crucial for its mechanism of action, blocking the ion channel of the NMDA receptor.
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Proposed Mechanism of Action: It is conceivable that (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime could act as a modulator of neurotransmitter receptors. The adamantane group could serve as an anchor within a receptor channel or binding pocket, while the methoxyphenyl and oxime functionalities could provide additional interactions that fine-tune its activity and selectivity.
Potential as an Antiviral or Anticancer Agent
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Rationale: Adamantane derivatives, beginning with amantadine, have a history as antiviral agents, primarily against influenza A. More recently, adamantane-containing compounds have been explored for their anticancer activity, often linked to their ability to induce apoptosis or inhibit cancer-related enzymes. Oximes have also been shown to exhibit cytotoxic effects against various cancer cell lines.
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Proposed Investigation Workflow:
Conclusion
(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a synthetically accessible molecule that holds considerable promise for applications in drug discovery. Its structure, which combines the metabolically robust and lipophilic adamantane core with the versatile and pharmacologically active oxime group, makes it an attractive candidate for screening in a variety of therapeutic areas, particularly inflammation, neurodegenerative diseases, and oncology. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this intriguing compound, potentially unlocking new avenues for the development of novel therapeutics.
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